molecular formula C11H14BrNO B1276263 4-bromo-N-butylbenzamide CAS No. 78080-34-9

4-bromo-N-butylbenzamide

Cat. No.: B1276263
CAS No.: 78080-34-9
M. Wt: 256.14 g/mol
InChI Key: QSUXNVNNPIUCAH-UHFFFAOYSA-N
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Description

4-Bromo-N-butylbenzamide is an organic compound with the molecular formula C11H14BrNO. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-butyl group attached to the amide nitrogen. This compound is known for its applications in various fields, including chemistry and biology.

Scientific Research Applications

4-Bromo-N-butylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Safety and Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-N-butylbenzamide can be synthesized through a multi-step process. One common method involves the bromination of benzamide followed by the introduction of the N-butyl group. The reaction typically starts with the bromination of benzamide using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzamide is then reacted with butylamine under suitable conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups, such as carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted benzamides, while reduction can produce primary amines or alcohols.

Mechanism of Action

The mechanism of action of 4-bromo-N-butylbenzamide involves its interaction with specific molecular targets. The bromine atom and the N-butyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-tert-butylbenzamide: Similar structure but with a tert-butyl group instead of an N-butyl group.

    4-Bromo-N-cyclohexylbenzamide: Contains a cyclohexyl group instead of an N-butyl group.

    4-Bromo-N-methylbenzamide: Features a methyl group instead of an N-butyl group.

Uniqueness

4-Bromo-N-butylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-butyl group influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXNVNNPIUCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409078
Record name 4-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78080-34-9
Record name 4-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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